molecular formula C41H53N4O8PS B157780 Phosphine-biotin CAS No. 608514-42-7

Phosphine-biotin

Cat. No. B157780
M. Wt: 792.9 g/mol
InChI Key: ABJATKZPSPFIQY-CELQPYBTSA-N
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Description

Phosphine-biotin is a labeling reagent that selectively reacts with azido groups on modified proteins through the Staudinger ligation reaction . Modified proteins can be detected using common avidin-based biochemical techniques in whole cells or by blotting experiments following SDS-PAGE .


Synthesis Analysis

Phosphine originates from the biochemical stage of functional bacteria that synthesize pyruvate . Stirring the aggregated bacterial mass and supplying pure hydrogen could lead to an increase of 40 and 44% phosphine production, respectively . Phosphine was produced when bacterial cells agglomerated in the reactor .


Molecular Structure Analysis

The formal name of Phosphine-biotin is 2-(diphenylphosphino)-4-[21-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1,17-dioxo-6,9,12-trioxa-2,16-diazaheneicos-1-yl]-benzoic acid, methyl ester . Its molecular formula is C41H53N4O8PS and its formula weight is 792.9 .


Chemical Reactions Analysis

The Staudinger ligation reaction forms an amide bond by coupling of an azide and a specifically engineered triarylphosphine . Azides installed within cell surface glycoconjugates by metabolism of a synthetic azidosugar were reacted with a biotinylated tri-arylphosphine to produce stable cell-surface adducts .


Physical And Chemical Properties Analysis

It is soluble in DMSO at 2 mg/ml .

Scientific Research Applications

1. Proteomic Study Tool

Biotin-S-S-Phosphine, designed for proteomic studies of O-GlcNAc-modified proteins, features a disulfide linker for selective conjugation to azide-containing proteins and biotin for isolation via avidin-coated beads. It's efficient in in vitro biological assays and can easily release bound molecules, which is challenging with biotin:avidin pairs alone (Kang & Kim, 2014).

2. Catalytic Process in Synthesis

Phosphine-free Pd(OAc)2 catalyzes the Fukuyama coupling reaction, crucial for synthesizing vinylsulfide, a key intermediate in biotin production. This process is highly efficient and requires minimal Pd usage, indicating its potential in synthetic applications (Mori & Seki, 2005).

3. Expanding Substrate Tolerance

Research on biotin ligases from diverse species expands their substrate tolerance, enabling the conjugation of unnatural analogues like alkyne and azide derivatives. This advancement opens new possibilities for site-specific protein labeling applications (Slavoff et al., 2008).

4. Phosphine in Protein Functionalization

Phospha-Michael addition, a reaction between an alkyl phosphine and acrylamide, is applied for site-specific protein labeling. This method demonstrates potential for functionalizing proteins in vitro and in live cells, highlighting its relevance in biochemical research (Lee et al., 2016).

5. Asymmetric Hydrogenation in d-Biotin Manufacture

The catalytic asymmetric hydrogenation technology, using ferrocenyl-type phosphine ligands, illustrates a practical approach in the stereoselective hydrogenation of bonds critical for d-biotin manufacturing. This process demonstrates phosphine's role in pharmaceutical production (Imwinkelried, 1997).

6. DNA Labeling with Biotin

Chemical methods using phosphoramidites derived from biotin and chloromethoxymorpholinophosphine enable the labeling of synthetic DNA with biotin. This technique is significant in genetic research and diagnostics (Alves et al., 1989).

Safety And Hazards

Phosphine is a colorless, flammable, and explosive gas at room temperature that smells like garlic or decaying fish . Exposure to phosphine may cause nausea, vomiting, stomach pain, diarrhea, thirst, muscle pain, difficulty breathing, and fluid in the lungs . Higher exposures and long-term exposure may cause serious harm .

Future Directions

Phosphine-biotin has been used successfully in conjunction with DAz-1 or DAz-2 to label and detect sulfenic acid sites in proteins . The tremendous selectivity of the transformation should permit its execution within a cell’s interior, offering new possibilities for probing intracellular interactions .

properties

IUPAC Name

methyl 4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylcarbamoyl]-2-diphenylphosphanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJATKZPSPFIQY-CELQPYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H53N4O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphine-biotin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
RD Row, JA Prescher - Organic letters, 2018 - ACS Publications
… The derivatized protein (Lys-CpS) was then treated with phosphine-biotin probe 9. This reagent was previously used to tag CpO-protein conjugates. (12) Based on reactivity data from …
Number of citations: 14 pubs.acs.org
HC Hang, EJ Geutjes, G Grotenbreg… - Journal of the …, 2007 - ACS Publications
… Following metabolic installation of the ω-azido-fatty acids onto target proteins by cellular enzymes, fatty-acylated proteins are selectively biotinylated with a phosphine−biotin reagent via …
Number of citations: 250 pubs.acs.org
DDO Martin, GL Vilas, JA Prescher… - … : official publication of …, 2008 - ncbi.nlm.nih.gov
… Typically, 200–300 µg of protein was conjugated with 250 µM phosphine-biotin or phosphine-FLAG (from a 5 mM stock in 30% dimethylform-amide in reaction buffer kept under argon …
Number of citations: 132 www.ncbi.nlm.nih.gov
MA Kostiuk, MM Corvi, BO Keller… - The FASEB journal …, 2008 - ncbi.nlm.nih.gov
… to separate the proteins by charge content and labeled each ion exchange fraction with [ 125 I]iodopalmitoyl-CoA, followed by chemical ligation of the azido moiety to phosphine-biotin. …
Number of citations: 165 www.ncbi.nlm.nih.gov
NJ Agard, JA Prescher, CR Bertozzi - Journal of the American …, 2004 - ACS Publications
… as to how the strain-promoted cycloaddition compares to the Staudinger ligation, we reacted azide-labeled cells with either compound 5 or a previously reported phosphine−biotin probe…
Number of citations: 200 pubs.acs.org
M Boyce, IS Carrico, AS Ganguli… - Proceedings of the …, 2011 - National Acad Sciences
… or Ac 4 GalNAz-treated Jurkat cells with phosphine–biotin, captured biotinylated proteins by … by in vitro treatment with OGA prior to phosphine-biotin reaction (Fig. S5D), indicating that …
Number of citations: 318 www.pnas.org
RD Row, HW Shih, AT Alexander… - Journal of the …, 2017 - ACS Publications
… with various concentrations of phosphine-biotin 25 in PBS (… within 1 h (using 50 μM phosphine-biotin). The identity of the … Micromolar concentrations of phosphine-biotin 25 and short …
Number of citations: 60 pubs.acs.org
W Ching, HC Hang, R Nusse - Journal of Biological Chemistry, 2008 - ASBMB
… 2 three times and then incubated with 200 μm phosphine-biotin for 2 h at 37C. A ligation … coupling azide and triaryl-phosphine-biotin. Reactions with phosphine-biotin were carried out in …
Number of citations: 142 www.jbc.org
G Charron, MM Zhang, JS Yount, J Wilson… - Journal of the …, 2009 - ACS Publications
… metabolic labeling of cells with azido-fatty acid analogues (Figure 1E) followed by reaction of azide-modified proteins with chemoselective detection tags, such as phosphine-biotin via …
Number of citations: 337 pubs.acs.org
JA Reisz, CN Zink, SB King - Journal of the American Chemical …, 2011 - ACS Publications
… A phosphine biotin standard (20 μM) was prepared by dilution of phosphine biotin with AFW. A phosphine oxide standard was prepared by treatment of 10 (16 μL, 20 μM) with a 10-fold …
Number of citations: 129 pubs.acs.org

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